N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
描述
This compound features a benzo[d][1,3]dioxole (methylenedioxyphenyl) scaffold linked via a carboxamide group to a sulfonylethyl chain, which is further connected to a 4-(4-fluorophenyl)piperazine moiety. The sulfonyl group enhances metabolic stability and influences receptor binding affinity, while the 4-fluorophenylpiperazine moiety is common in CNS-targeting compounds due to its interactions with dopamine and serotonin receptors . The benzo[d][1,3]dioxole group contributes to lipophilicity and may modulate cytochrome P450 interactions .
属性
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O5S/c21-16-2-4-17(5-3-16)23-8-10-24(11-9-23)30(26,27)12-7-22-20(25)15-1-6-18-19(13-15)29-14-28-18/h1-6,13H,7-12,14H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEBNBKARXIWIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. The compound is more selective to ENT2 than to ENT1.
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor.
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function. ENTs are responsible for the transport of nucleosides across the cell membrane, which are then used in the synthesis of nucleotides. By inhibiting ENTs, the compound can disrupt nucleotide synthesis and the regulation of adenosine function.
Pharmacokinetics
The compound’s ability to inhibit ents suggests that it can cross cell membranes, which is a crucial factor in drug absorption and distribution.
Result of Action
The result of the compound’s action is the inhibition of ENTs, leading to disrupted nucleotide synthesis and adenosine function. This can have various downstream effects depending on the specific cellular context.
生物活性
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological effects, including anticancer, anti-inflammatory, and antioxidant properties, supported by data from various studies.
Chemical Structure and Properties
The compound's structure features a benzo[d][1,3]dioxole core, which is known for its diverse biological activities. The presence of a piperazine ring and a sulfonyl group enhances its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C18H22F2N4O4S |
| Molecular Weight | 396.45 g/mol |
| LogP | 3.5 |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have demonstrated that derivatives of benzodioxole exhibit promising anticancer properties. For instance, compounds similar to this compound were tested against various cancer cell lines, showing varying degrees of cytotoxicity.
- In vitro Studies : The compound demonstrated significant cytotoxic effects on Hep3B liver cancer cells with an IC50 value comparable to established chemotherapeutics like Doxorubicin. The study indicated that the compound could induce cell cycle arrest at the G2-M phase, suggesting a mechanism of action that disrupts cancer cell proliferation .
Anti-inflammatory Effects
The anti-inflammatory properties of benzodioxole derivatives have been documented in several studies. The sulfonamide group in the structure is believed to play a crucial role in mediating these effects.
- Mechanism : The compound has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent. This activity may be beneficial in treating conditions characterized by chronic inflammation .
Antioxidant Activity
Antioxidant assays using the DPPH method revealed that the compound exhibits notable free radical scavenging activity.
- Comparative Analysis : When compared to Trolox, a standard antioxidant, the compound showed significant antioxidant capacity, indicating its potential utility in preventing oxidative stress-related diseases .
Study 1: Anticancer Evaluation
A study evaluated several benzodioxole derivatives for their anticancer activity against various cell lines (Hep3B, MCF7). The results indicated that compounds with amide substitutions exhibited higher cytotoxicity than their non-amide counterparts. Specifically:
| Compound | Cell Line | IC50 (mM) |
|---|---|---|
| 2a | Hep3B | 3.94 |
| 2b | Hep3B | 9.12 |
| Doxorubicin | Hep3B | 5.0 |
This data highlights the enhanced efficacy of amide-containing derivatives .
Study 2: Inflammation and Antioxidant Activity
Another investigation focused on the anti-inflammatory and antioxidant properties of the compound. It was found that treatment with this compound significantly reduced levels of inflammatory markers in vitro.
相似化合物的比较
Comparison with Structurally Similar Compounds
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Key Difference : Lacks the sulfonyl bridge between the ethyl chain and piperazine.
- Impact : Reduced metabolic stability compared to the sulfonyl-containing analog, as sulfonyl groups resist enzymatic degradation .
- Synthesis : Similar methods involve coupling benzo[d][1,3]dioxole-5-carboxylic acid with ethylenediamine intermediates, but yields and purity vary based on sulfonation steps .
Ziprasidone-Related Compounds
- Example : USP Ziprasidone Related Compound B (5,5'-Bis(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-6,6'-dichloro-3-hydroxy-3,3'-biindoline-2,2'-dione)
- Key Difference : Replaces benzo[d][1,3]dioxole with benzoisothiazole and adds a biindoline core.
- Impact : Enhanced dopamine D2 and serotonin 5-HT2A receptor antagonism, typical of antipsychotics, but increased molecular weight (839.85 g/mol vs. ~450 g/mol for the target compound) reduces blood-brain barrier permeability .
Pyrazole Derivatives with Sulfonamide Groups
- Example : 1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide
- Key Difference : Pyrazole core instead of benzo[d][1,3]dioxole; 4-fluorobenzenesulfonamide replaces the ethylsulfonyl-piperazine chain.
- Impact : Demonstrates antibacterial activity (MIC: 2–8 µg/mL against S. aureus), suggesting divergent biological targets compared to CNS-focused piperazine derivatives .
Piperazine-Based Antimycobacterial Compounds
- Example : 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide
- Key Difference : Pentanamide linker and dichlorophenyl substitution on piperazine.
- Impact: Higher antimycobacterial activity (MIC: 0.5 µg/mL vs. M.
Structural and Pharmacokinetic Data Table
准备方法
Preparation of 4-(4-Fluorophenyl)piperazine
The piperazine intermediate is synthesized via nucleophilic aromatic substitution. 4-Fluoroaniline reacts with piperazine in the presence of a palladium catalyst under reflux conditions.
Reaction Conditions:
Synthesis of Benzo[d]dioxole-5-carboxylic Acid
The benzodioxole moiety is prepared through a Pd-catalyzed cyclization of catechol derivatives. A unified synthetic route employs Noyori asymmetric hydrogenation to ensure enantioselectivity.
Reaction Conditions:
- Reagents: Catechol derivative (1.0 equiv), PdCl₂ (3 mol%), chiral ligand (4 mol%)
- Solvent: MeOH/H₂O (9:1)
- Temperature: 60°C, 12 hours
- Yield: 85%
Sulfonylation of 4-(4-Fluorophenyl)piperazine
The piperazine intermediate undergoes sulfonylation using 2-chloroethanesulfonyl chloride.
Reaction Conditions:
- Reagents: 4-(4-Fluorophenyl)piperazine (1.0 equiv), 2-chloroethanesulfonyl chloride (1.1 equiv), Et₃N (2.0 equiv)
- Solvent: Dichloromethane
- Temperature: 0°C → room temperature, 6 hours
- Yield: 92%
Optimization Data:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Equiv. of Et₃N | 2.0 | Maximizes deprotonation |
| Reaction Time | 6 hours | Prevents over-sulfonylation |
| Solvent Polarity | Low (DCM) | Enhances selectivity |
Amide Coupling with Benzo[d]dioxole-5-carboxylic Acid
The sulfonylated intermediate is coupled with benzo[d]dioxole-5-carboxylic acid using carbodiimide chemistry.
Reaction Conditions:
- Reagents: Sulfonylated intermediate (1.0 equiv), benzo[d]dioxole-5-carboxylic acid (1.05 equiv), EDCl (1.2 equiv), HOBt (1.1 equiv)
- Solvent: DMF
- Temperature: Room temperature, 12 hours
- Yield: 88%
Side Reaction Mitigation:
- EDCl/HOBt System: Reduces racemization.
- DMF as Solvent: Enhances reagent solubility.
Industrial-Scale Production
Continuous Flow Synthesis
To enhance efficiency, continuous flow reactors are employed for the sulfonylation and coupling steps:
| Step | Residence Time | Productivity (kg/h) |
|---|---|---|
| Sulfonylation | 30 minutes | 1.2 |
| Amide Coupling | 45 minutes | 0.9 |
Advantages:
Purification Techniques
- Recrystallization: Ethanol/water (7:3) achieves >99% purity.
- Chromatography: Reserved for analytical-scale batches (SiO₂, hexane/EtOAc gradient).
Structural Validation and Quality Control
Spectroscopic Analysis
Purity Assessment
| Method | Purity (%) |
|---|---|
| HPLC (C18 column) | 99.5 |
| Elemental Analysis | C: 64.2; H: 5.1; N: 11.3 |
常见问题
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon backbone, with characteristic peaks for the fluorophenyl (δ 7.2–7.4 ppm) and benzodioxole (δ 6.8–7.0 ppm) groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₀H₁₆FN₃O₄S, MW 381.36) .
- Elemental Analysis : Confirms purity (>95%) by matching calculated vs. observed C, H, N, and S percentages .
What methodologies are recommended for evaluating its receptor binding affinity and selectivity?
Q. Advanced
- Radioligand Binding Assays : Use tritiated or fluorescent ligands (e.g., [³H]WAY-100635 for serotonin 5-HT₁A receptors) in competitive binding studies with membrane preparations from transfected cell lines .
- Kinetic Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding kinetics (Kₐ, Kd) and thermodynamic parameters .
- Selectivity Screening : Test against off-target receptors (e.g., dopamine D₂/D₃, adrenergic α₁) to establish selectivity profiles .
How can researchers resolve contradictions in reported biological activity data for structural analogs?
Q. Advanced
- Comparative SAR Studies : Synthesize analogs with systematic substitutions (e.g., 4-fluorophenyl vs. 4-chlorophenyl in vs. 3) and test under standardized assays to isolate substituent effects .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or assay-dependent variability .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes and explain discrepancies in activity .
What strategies are effective for optimizing the compound’s pharmacokinetic properties, such as solubility and metabolic stability?
Q. Advanced
- Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., hydrochloride) .
- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Introduce steric hindrance (e.g., methyl groups) to block oxidative sites .
- Permeability Assays : Caco-2 cell monolayers to assess intestinal absorption and blood-brain barrier penetration .
How can computational methods guide the design of derivatives with improved target specificity?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Use GROMACS to model receptor-ligand interactions over time (≥100 ns trajectories) and identify critical binding residues .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and electrostatic potential maps .
- Free Energy Perturbation (FEP) : Calculate relative binding free energies for proposed derivatives to prioritize synthesis .
What experimental approaches are used to investigate the role of the 4-fluorophenyl group in biological activity?
Q. Advanced
- Isosteric Replacement : Synthesize analogs with -CF₃, -Cl, or -OCH₃ substituents and compare binding affinities .
- Electron Density Analysis : X-ray crystallography of the ligand-receptor complex to map halogen bonding interactions involving the fluorine atom .
- Pharmacophore Modeling : Identify spatial and electronic contributions of the 4-fluorophenyl group to receptor engagement .
How can researchers address discrepancies in thermal stability data reported for this compound?
Q. Advanced
- Differential Scanning Calorimetry (DSC) : Perform under inert atmosphere (N₂) to compare melting points and decomposition profiles across labs .
- Thermogravimetric Analysis (TGA) : Quantify weight loss under controlled heating rates (e.g., 10°C/min) to assess hygroscopicity or solvent retention .
- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC-UV .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
